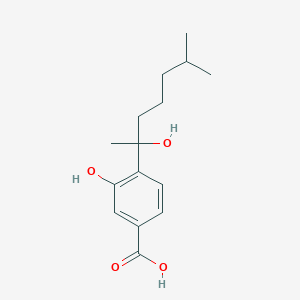

Sydonic acid

Description

Structure

3D Structure

Properties

CAS No. |

65967-73-9 |

|---|---|

Molecular Formula |

C15H22O4 |

Molecular Weight |

266.33 g/mol |

IUPAC Name |

3-hydroxy-4-(2-hydroxy-6-methylheptan-2-yl)benzoic acid |

InChI |

InChI=1S/C15H22O4/c1-10(2)5-4-8-15(3,19)12-7-6-11(14(17)18)9-13(12)16/h6-7,9-10,16,19H,4-5,8H2,1-3H3,(H,17,18) |

InChI Key |

VZXPWVDKXCYHSI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC(C)(C1=C(C=C(C=C1)C(=O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Sydonic Acid Enigma: A Technical Guide to its Biosynthetic Pathway

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been compiled to illuminate the biosynthetic pathway of Sydonic acid, a sesquiterpenoid natural product synthesized by the fungus Aspergillus sydowii. This document provides researchers, scientists, and drug development professionals with an in-depth understanding of the molecular machinery responsible for the production of this and related compounds. While the complete enzymatic cascade and its genetic underpinnings are still under active investigation, this guide consolidates the current knowledge, including proposed intermediates and the likely enzymatic players, to facilitate further research and potential biotechnological applications.

This compound, first isolated and characterized in the 1970s, belongs to a class of secondary metabolites with potential biological activities. Understanding its biosynthesis is crucial for harnessing its therapeutic potential and for the development of novel derivatives through metabolic engineering. This guide serves as a foundational resource, detailing the proposed biosynthetic landscape and outlining the experimental approaches required for its full elucidation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the ubiquitous precursor, farnesyl pyrophosphate (FPP), a key intermediate in the terpenoid pathway. The proposed pathway involves a series of enzymatic transformations, including cyclization, oxidation, and rearrangement reactions.

A pivotal step in the biosynthesis is the cyclization of FPP to form a sesquiterpene scaffold. This reaction is typically catalyzed by a terpene cyclase. Subsequent modifications, including hydroxylations and other oxidative steps, are likely carried out by cytochrome P450 monooxygenases and other oxidoreductases, leading to the formation of this compound and its various derivatives, such as Sydowic acid.

The logical flow of the proposed biosynthetic pathway is visualized below:

Key Experimental Methodologies for Pathway Elucidation

The full characterization of the this compound biosynthetic pathway necessitates a multi-faceted experimental approach. The following protocols are fundamental to identifying the genes, enzymes, and intermediates involved.

Identification of the Biosynthetic Gene Cluster (BGC)

Objective: To locate the contiguous set of genes in the Aspergillus sydowii genome responsible for this compound biosynthesis.

Methodology:

-

Genome Sequencing: High-quality whole-genome sequencing of a this compound-producing strain of Aspergillus sydowii is the primary step.

-

Bioinformatic Analysis: The sequenced genome is then mined for putative terpene synthase genes, which are often flanked by genes encoding cytochrome P450s, oxidoreductases, and transcription factors, characteristic of a BGC. Tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) are instrumental in this process.

-

Gene Expression Analysis: Comparative transcriptomics (RNA-seq) of A. sydowii grown under this compound-producing and non-producing conditions can identify upregulated genes within the putative BGC, providing strong evidence for their involvement.

The general workflow for identifying the this compound BGC is as follows:

Functional Characterization of Pathway Genes

Objective: To determine the specific function of individual enzymes encoded by the identified BGC.

Methodology:

-

Gene Knockout: Targeted deletion of a candidate gene in A. sydowii should abolish or alter the production of this compound and its derivatives. This can be achieved using CRISPR-Cas9-based genome editing techniques.

-

Heterologous Expression: Candidate genes are cloned and expressed in a heterologous host, such as Saccharomyces cerevisiae or Aspergillus oryzae, that does not naturally produce this compound. The production of predicted intermediates or the final product in the engineered host confirms the gene's function.

-

In Vitro Enzyme Assays: Recombinant enzymes are purified from the heterologous host and their activity is tested in vitro with putative substrates. This allows for the precise determination of enzyme kinetics and substrate specificity.

The logical relationship for functional gene characterization is depicted below:

Quantitative Data Summary

At present, there is a notable absence of publicly available quantitative data regarding the this compound biosynthetic pathway, such as enzyme kinetic parameters (Km, kcat), precursor incorporation rates, or product yields from engineered strains. The tables below are structured to accommodate such data as it becomes available through future research efforts.

Table 1: Putative Enzymes in the this compound Biosynthetic Pathway

| Putative Enzyme | Proposed Function | Gene Locus (Hypothetical) | Substrate(s) | Product(s) |

| Terpene Cyclase | FPP Cyclization | sydA | Farnesyl Pyrophosphate | Sesquiterpene Intermediate |

| Cytochrome P450 | Oxidation | sydB | Sesquiterpene Intermediate | Oxidized Intermediate A |

| Oxidoreductase | Oxidation | sydC | Oxidized Intermediate A | Oxidized Intermediate B |

| ... | ... | ... | ... | ... |

Table 2: Enzyme Kinetic Data (Hypothetical)

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| SydA | FPP | - | - | - |

| SydB | Sesquiterpene Intermediate | - | - | - |

| ... | ... | - | - | - |

Table 3: Precursor Incorporation Studies (Hypothetical)

| Labeled Precursor | Incorporation Site in this compound | % Incorporation |

| [1-13C] Acetate | C-X, C-Y, ... | - |

| [2H] Farnesyl Pyrophosphate | Multiple | - |

Future Outlook

The complete elucidation of the this compound biosynthetic pathway is a compelling scientific endeavor. The methodologies outlined in this guide provide a clear roadmap for researchers to uncover the genetic and enzymatic machinery at play. Success in this area will not only deepen our understanding of fungal secondary metabolism but also pave the way for the sustainable production of this compound and the bio-engineering of novel, high-value molecules for the pharmaceutical and other industries. This technical guide will be periodically updated as new research findings emerge.

Identifying Novel Fungal Strains for Sydonic Acid Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required for the identification and characterization of novel fungal strains capable of producing Sydonic acid. This compound, a sesquiterpenoid with potential therapeutic applications, is a secondary metabolite primarily produced by fungi. This document outlines the current knowledge on this compound-producing organisms, detailed experimental protocols for screening and analysis, and a discussion of the putative biosynthetic and regulatory pathways.

Introduction to this compound and its Fungal Producers

This compound is a sesquiterpenoid natural product that has garnered interest for its potential biological activities. The primary known fungal producers of this compound belong to the genus Aspergillus, with Aspergillus sydowii being the most frequently cited source.[1][2] Strains of A. sydowii, particularly those isolated from marine environments, are known to be prolific producers of a diverse array of secondary metabolites, including terpenoids, alkaloids, and polyketides.[1][2] Some species of the genus Glonium have also been identified as producers of this compound. The identification of novel, high-yielding fungal strains is a critical step in the development of this compound for therapeutic or biotechnological applications.

Data on this compound Production

A comprehensive review of publicly available literature reveals a notable absence of specific quantitative data on this compound production yields (e.g., mg/L or g/L) from various fungal strains. This highlights a significant knowledge gap and an opportunity for future research. To facilitate comparative analysis in future studies, the following table structure is recommended for presenting quantitative data on this compound production.

Table 1: Quantitative this compound Production by Fungal Strains

| Fungal Strain ID | Source of Isolation | Fermentation Time (days) | This compound Yield (mg/L) | Reference |

| e.g., A. sydowii ATCC XXXXX | Marine Sponge | 7 | Data not available | Future Study |

| e.g., Glonium sp. CBS XXXX | Decaying Wood | 14 | Data not available | Future Study |

| [Insert Novel Isolate ID] | [Insert Source] | [Insert Time] | [Insert Yield] | [Insert Reference] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the identification and characterization of this compound-producing fungi.

Screening for this compound-Producing Fungi

Objective: To isolate and identify fungal strains with the potential to produce this compound from environmental samples.

Methodology:

-

Sample Collection: Collect diverse environmental samples such as marine sediments, sponges, algae, and terrestrial soil.

-

Fungal Isolation:

-

Prepare serial dilutions of the collected samples in sterile saline solution.

-

Plate the dilutions onto various fungal isolation media, such as Potato Dextrose Agar (PDA), Malt Extract Agar (MEA), and Czapek-Dox Agar, supplemented with an antibacterial agent (e.g., chloramphenicol) to inhibit bacterial growth.

-

Incubate the plates at 25-28°C for 5-14 days, monitoring for fungal growth.

-

Isolate distinct fungal colonies based on morphological characteristics and subculture them to obtain pure cultures.

-

-

Preliminary Screening (Chemical Profile):

-

Inoculate each pure fungal isolate into a small volume (e.g., 50 mL) of a suitable liquid fermentation medium, such as Potato Dextrose Broth (PDB) or Malt Extract Broth (MEB).

-

Incubate the cultures at 25-28°C with shaking (e.g., 150 rpm) for 7-14 days.

-

After incubation, extract the culture broth with an equal volume of ethyl acetate.

-

Evaporate the ethyl acetate extract to dryness and redissolve the residue in a small volume of methanol.

-

Analyze the crude extract using Thin Layer Chromatography (TLC) and/or High-Performance Liquid Chromatography (HPLC) to identify strains that produce compounds with chromatographic properties similar to a this compound standard.

-

Submerged Fermentation for this compound Production

Objective: To cultivate promising fungal strains under controlled conditions to maximize the production of this compound.

Methodology:

-

Inoculum Preparation:

-

Grow the selected fungal strain on a PDA plate for 7-10 days until sporulation is observed.

-

Harvest the spores by adding sterile saline solution with a surfactant (e.g., 0.05% Tween 80) to the plate and gently scraping the surface.

-

Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^6 spores/mL).

-

-

Fermentation:

-

Inoculate a production medium (e.g., PDB or a defined synthetic medium) with the spore suspension. A suggested starting point for A. sydowii is a liquid medium with an initial pH of 7.2.

-

Incubate the culture in a shaker incubator at 28°C and 150 rpm for a specified period (e.g., 3-14 days).

-

Monitor the fermentation periodically by measuring biomass and pH.

-

-

Harvesting:

-

Separate the fungal biomass from the culture broth by filtration or centrifugation.

-

The supernatant (culture broth) is typically the primary source of extracellular this compound.

-

Extraction and Purification of this compound

Objective: To isolate and purify this compound from the fungal culture.

Methodology:

-

Extraction:

-

Extract the culture supernatant three times with an equal volume of ethyl acetate in a separatory funnel.

-

Combine the organic layers and dry them over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude extract.

-

-

Purification (optional but recommended for characterization):

-

Subject the crude extract to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

Monitor the fractions by TLC or HPLC.

-

Combine the fractions containing this compound and further purify using preparative HPLC if necessary.

-

Quantification of this compound by HPLC

Objective: To accurately measure the concentration of this compound in the culture extract.

Methodology:

-

Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations in methanol.

-

HPLC System and Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a common starting point for separating sesquiterpenoids.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength determined by the UV spectrum of this compound (typically in the range of 210-250 nm).

-

Injection Volume: 20 µL.

-

-

Analysis:

-

Inject the prepared standards to generate a calibration curve.

-

Inject the redissolved crude or purified extracts from the fermentation.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by integrating the peak area and using the standard calibration curve.

-

Putative Biosynthetic and Regulatory Pathways

Putative Biosynthetic Pathway of this compound

The specific biosynthetic pathway for this compound has not been fully elucidated. However, as a sesquiterpenoid, it is synthesized via the mevalonate (MVA) pathway. This pathway provides the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are condensed to form the fifteen-carbon precursor farnesyl pyrophosphate (FPP). A sesquiterpene synthase would then catalyze the cyclization of FPP to form the initial sesquiterpene scaffold, which is subsequently modified by enzymes such as cytochrome P450 monooxygenases and dehydrogenases to yield the final this compound structure.

Regulatory Signaling Pathways

The production of secondary metabolites in Aspergillus species is tightly regulated by complex signaling networks that respond to environmental cues. While the specific signaling pathways governing this compound production are unknown, general regulatory mechanisms in Aspergillus involve G-protein coupled receptors (GPCRs) that sense external signals and activate downstream cascades, such as the cAMP-dependent protein kinase A (PKA) pathway and mitogen-activated protein kinase (MAPK) pathways.[3][4][5][6] These pathways can influence the expression of transcription factors that, in turn, regulate the expression of genes within the this compound biosynthetic gene cluster.

Experimental Workflow

The following diagram outlines the overall workflow for the identification and characterization of novel this compound-producing fungal strains.

Conclusion

The identification of novel fungal strains with high this compound production capabilities is a promising avenue for the development of this bioactive compound. This guide provides a robust framework for researchers to systematically screen for, cultivate, and analyze this compound-producing fungi. While there is a clear need for more quantitative data on this compound yields and a deeper understanding of its specific biosynthetic and regulatory pathways, the methodologies outlined herein offer a solid foundation for advancing the research and development of this compound. Future work should focus on populating the proposed data tables with empirical results and elucidating the genetic and molecular mechanisms underlying this compound biosynthesis to enable metabolic engineering strategies for yield improvement.

References

- 1. researchgate.net [researchgate.net]

- 2. Secondary Metabolites, Biological Activities, and Industrial and Biotechnological Importance of Aspergillus sydowii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Upstream Regulation of Development and Secondary Metabolism in Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]

Physicochemical properties and structural characterization of Sydonic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sydonic acid is a naturally occurring sesquiterpenoid that has garnered significant interest within the scientific community.[1] Isolated primarily from fungal species such as Aspergillus sydowii and Glonium sp., this compound has demonstrated a range of biological activities, including antimicrobial and cytotoxic effects.[1] This technical guide provides a detailed overview of the physicochemical properties, structural characterization, and known biological activities of this compound, intended to serve as a valuable resource for researchers and professionals in drug discovery and development.

Physicochemical Properties

This compound is a sesquiterpenoid characterized by a benzoic acid backbone. The following table summarizes its key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂O₄ | [1][2] |

| Molecular Weight | 266.33 g/mol | [1][2] |

| IUPAC Name | 3-hydroxy-4-[(2S)-2-hydroxy-6-methylheptan-2-yl]benzoic acid | [1] |

| Melting Point | 85-86 °C (optically active form); 158-159 °C (racemate) | |

| Solubility | Soluble in organic solvents such as ethyl acetate and methanol. | |

| Appearance | Fine needles |

Structural Characterization

The structural elucidation of this compound has been accomplished through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectral data provide a detailed fingerprint of the molecular structure of this compound.

¹H-NMR (400 MHz, CD₃OD)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.43 | dd | 1.6, 7.9 | Aromatic H |

| 7.36 | d | 1.6 | Aromatic H |

| 7.25 | d | 7.9 | Aromatic H |

| 1.94 | ddd | 4.5, 12.2, 13.7 | Aliphatic H |

| 1.77 | ddd | 4.8, 11.6, 13.7 | Aliphatic H |

| 1.59 | s | Aliphatic H | |

| 1.47 | m | Aliphatic H | |

| 1.33 | m | Aliphatic H | |

| 1.18 | m | Aliphatic H | |

| 1.13 | m | Aliphatic H | |

| 0.81 | d | 6.5 | Aliphatic H (6H) |

¹³C-NMR (125 MHz, CD₃OD)

| Chemical Shift (δ) ppm | Assignment |

| 169.86 | Carbonyl C |

| 156.91 | Aromatic C |

| 138.00 | Aromatic C |

| 131.58 | Aromatic C |

| 127.77 | Aromatic C |

| 121.50 | Aromatic C |

| 118.60 | Aromatic C |

| 77.88 | Aliphatic C-OH |

| 43.57 | Aliphatic C |

| 40.43 | Aliphatic C |

| 28.99 | Aliphatic C |

| 28.82 | Aliphatic C |

| 22.98 | Aliphatic C |

| 22.90 | Aliphatic C |

| 22.86 | Aliphatic C |

Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) data further confirms the molecular weight of this compound. The observed ions in positive mode include [M+H]⁺ at m/z 267.1601 and [M-OH]⁺ at m/z 249.1488. In negative mode, the [M-H]⁻ ion is observed at m/z 265.1445.[2]

Experimental Protocols

Isolation and Purification of this compound from Glonium sp.

The following provides a general workflow for the isolation and purification of this compound from a fungal culture.

Methodology:

-

Culturing: Glonium sp. is cultured in a suitable liquid broth medium.

-

Extraction: The culture broth is extracted with an organic solvent, typically ethyl acetate, to partition the secondary metabolites, including this compound, into the organic phase.

-

Concentration: The organic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatography: The crude extract is subjected to silica gel column chromatography. The column is eluted with a solvent system of increasing polarity to separate the different components. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Crystallization: Fractions containing this compound are pooled, concentrated, and the compound is purified by recrystallization from a suitable solvent, such as benzene, to yield fine needles of pure this compound.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit several biological activities, including antimicrobial and cytotoxic effects. However, detailed studies elucidating the specific signaling pathways through which this compound exerts these effects are not extensively available in the current scientific literature.

Antimicrobial Activity

While this compound has been noted for its antimicrobial properties, the precise mechanism of action has not been fully characterized. It is hypothesized that, like many phenolic compounds, its antimicrobial activity may stem from its ability to disrupt cell membrane integrity, inhibit essential enzymes, or interfere with nucleic acid and protein synthesis. Further research is required to identify the specific molecular targets and signaling cascades involved.

Cytotoxic Activity

Similarly, the cytotoxic effects of this compound against certain cancer cell lines have been observed, yet the underlying signaling pathways remain to be elucidated. Potential mechanisms could involve the induction of apoptosis, cell cycle arrest, or the inhibition of key protein kinases involved in cancer cell proliferation and survival. Again, more in-depth molecular studies are necessary to map out the specific pathways affected by this compound.

Note: Due to the limited availability of specific data on the signaling pathways of this compound in the reviewed literature, a diagrammatic representation of these pathways cannot be provided at this time.

Conclusion

This compound represents a promising natural product with potential applications in the development of new therapeutic agents. This guide has summarized the key physicochemical and structural characteristics of this compound, providing a foundational resource for researchers. While its biological activities are of significant interest, further investigation into the specific molecular mechanisms and signaling pathways is crucial to fully understand and exploit its therapeutic potential. Future research should focus on detailed mechanistic studies to unlock the full promise of this intriguing fungal metabolite.

References

Spectroscopic Analysis of Sydonic Acid and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sydonic acid, a sesquiterpenoid benzoic acid derivative primarily isolated from fungi of the genus Aspergillus, has garnered interest due to its potential biological activities. A thorough understanding of its chemical structure and that of its derivatives is paramount for any investigation into its mechanism of action and potential therapeutic applications. Spectroscopic techniques are indispensable tools for the elucidation of these structures. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound and similar substituted aromatic carboxylic acids. While specific quantitative data for this compound is not extensively available in the public domain, this guide presents representative data and detailed experimental protocols for the key spectroscopic methods used in the characterization of such natural products. This includes Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. Furthermore, this guide outlines a general experimental workflow for the isolation and analysis of fungal secondary metabolites and depicts a hypothetical signaling pathway to illustrate the potential biological context of such compounds.

Introduction

This compound is a natural product characterized by a benzoic acid core with a hydroxyl group and a substituted alkyl chain. The precise determination of its chemical structure and the characterization of any synthetic or naturally occurring derivatives are crucial for structure-activity relationship (SAR) studies and further drug development efforts. Spectroscopic analysis provides the necessary tools for this detailed molecular characterization.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of modern spectroscopic techniques. Each method provides unique and complementary information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for the structural analysis of this compound.

¹H NMR Spectroscopy: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

¹³C NMR Spectroscopy: Reveals the number of non-equivalent carbon atoms and their chemical environment (e.g., alkyl, aromatic, carbonyl).

Table 1: Representative ¹H NMR Data for a Substituted Benzoic Acid Moiety

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.0 - 13.0 | br s | 1H | Carboxylic acid proton (-COOH) |

| 7.8 - 8.2 | d | 1H | Aromatic proton ortho to -COOH |

| 7.2 - 7.6 | m | 2H | Aromatic protons |

| 4.0 - 4.5 | t | 1H | Proton on a carbon adjacent to an oxygen |

| 2.0 - 2.5 | m | 2H | Methylene protons in the alkyl chain |

| 1.2 - 1.8 | m | nH | Methylene protons in the alkyl chain |

| 0.8 - 1.0 | t/d | nH | Methyl protons in the alkyl chain |

Table 2: Representative ¹³C NMR Data for a Substituted Benzoic Acid Moiety

| Chemical Shift (δ) ppm | Assignment |

| 165 - 175 | Carboxylic acid carbon (-COOH) |

| 125 - 160 | Aromatic carbons |

| 60 - 80 | Carbon atom attached to an oxygen |

| 20 - 40 | Alkyl carbons |

| 10 - 20 | Methyl carbons |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly crucial for determining the exact molecular formula. Fragmentation patterns observed in MS/MS experiments can help to elucidate the structure of different parts of the molecule.

Table 3: Representative Mass Spectrometry Data for this compound

| Ionization Mode | Precursor Ion | m/z |

| ESI- | [M-H]⁻ | 265.1445 |

| ESI+ | [M+Na]⁺ | 289.1410 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. For this compound, key functional groups include the carboxylic acid and hydroxyl groups, as well as the aromatic ring.

Table 4: Representative Infrared (IR) Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| 1680-1710 | C=O stretch | Carboxylic acid |

| 3200-3600 (broad) | O-H stretch | Alcohol |

| 1500-1600 | C=C stretch | Aromatic ring |

| 1210-1320 | C-O stretch | Carboxylic acid, Alcohol |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring in this compound. The absorption maxima (λmax) can be influenced by the substitution pattern on the aromatic ring and the solvent used.[1]

Table 5: Representative UV-Vis Absorption Data for a Substituted Benzoic Acid

| Solvent | λmax (nm) |

| Methanol | ~210, ~250, ~280 |

| Ethanol | ~212, ~252, ~282 |

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining high-quality and reproducible spectroscopic data.

Sample Preparation for NMR Analysis

-

Dissolution: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is crucial to avoid signal overlap with the analyte.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Acquisition: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: Acquire mass spectra in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).

-

High-Resolution Analysis: For accurate mass measurement and molecular formula determination, use a high-resolution mass spectrometer (e.g., TOF, Orbitrap).

-

Tandem MS (MS/MS): To obtain structural information, perform fragmentation of the parent ion and analyze the resulting daughter ions.

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid): For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique by placing the solid sample directly on the ATR crystal.

-

Sample Preparation (Liquid/Solution): For liquid samples or solutions, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, or water). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

-

Blank Measurement: Record a baseline spectrum of the solvent in a matched cuvette.

-

Sample Measurement: Record the UV-Vis spectrum of the sample solution over a specific wavelength range (e.g., 200-400 nm).

-

Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the isolation and spectroscopic analysis of a fungal secondary metabolite like this compound.

Hypothetical Signaling Pathway

While the specific signaling pathways affected by this compound are not well-established, many fungal secondary metabolites are known to modulate key cellular pathways. The following diagram illustrates a hypothetical signaling pathway that could be investigated for its interaction with this compound or its derivatives.

Conclusion

The spectroscopic analysis of this compound and its derivatives is a multi-faceted process that requires the integration of data from various analytical techniques. While specific, publicly available spectroscopic data for this compound is limited, this guide provides a comprehensive framework for the characterization of similar substituted aromatic carboxylic acids. The detailed protocols and representative data herein serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development, facilitating the structural elucidation and further investigation of this and other fungal secondary metabolites. The continued application of these powerful spectroscopic methods will be instrumental in unlocking the full potential of novel natural products.

References

Unveiling the Therapeutic Potential of Sydonic Acid Derivatives from Marine Fungi

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The marine environment harbors a vast diversity of fungi that produce a rich array of structurally unique and biologically active secondary metabolites. Among these, Sydonic acid and its derivatives, primarily isolated from marine-derived Aspergillus species, have emerged as a promising class of natural products with significant therapeutic potential. This technical guide provides a comprehensive overview of the natural derivatives of this compound, detailing their isolation, structural elucidation, biological activities, and underlying mechanisms of action.

Natural Derivatives of this compound from Marine Fungi

Aspergillus sydowii, a fungus commonly found in marine environments, is a notable producer of this compound and its analogues. These compounds are characterized by a substituted benzoic acid or benzaldehyde core with a unique C7 side chain. Variations in the oxidation state of the benzoic acid moiety and substitutions on the side chain give rise to a family of structurally related compounds.

| Compound Name | Producing Organism | Source of Isolation | Key Structural Features |

| This compound | Aspergillus sydowii | Marine Fungus | Benzoic acid with a 2-hydroxy-6-methylheptan-2-yl side chain |

| Sydowic acid | Aspergillus sydowii | Marine Fungus | Dihydroxybenzoic acid derivative |

| 7-deoxy-7,14-didehydrothis compound | Aspergillus sydowii | Marine Fungus | Features a double bond in the C7 side chain |

| Methyl (3-hydroxy-4-(2-hydroxy-6-methylheptan-2-yl)benzoyl)glycinate | Aspergillus sydowii | Marine Fungus | This compound core with a glycinate moiety |

| Sydowin A | Aspergillus sydowii | Marine-derived fungus | Sesquiterpenoid-related structure |

| Sydowin B | Aspergillus sydowii | Marine-derived fungus | Sesquiterpenoid-related structure, isomer of Sydowin A |

Biological Activities and Quantitative Data

This compound derivatives have demonstrated a range of biological activities, with anti-inflammatory effects being particularly prominent.

| Compound Name | Biological Activity | Assay System | Quantitative Data |

| A this compound derivative | Anti-inflammatory | LPS-activated BV-2 microglia cells | 94.4% inhibition of nitric oxide production at 10 µM |

| This compound | Antimicrobial | Staphylococcus aureus, Candida albicans | No significant activity observed |

| Sydowic acid | Antimicrobial | Staphylococcus aureus, Candida albicans | No significant activity observed |

| 7-deoxy-7,14-didehydrothis compound | Antimicrobial | Staphylococcus aureus, Candida albicans | No significant activity observed |

| Methyl (3-hydroxy-4-(2-hydroxy-6-methylheptan-2-yl)benzoyl)glycinate | Antimicrobial | Staphylococcus aureus, Candida albicans | No significant activity observed |

Experimental Protocols

Fungal Cultivation and Extraction

A representative protocol for the cultivation of Aspergillus sydowii and extraction of its secondary metabolites is as follows:

-

Fungal Strain: A marine-derived strain of Aspergillus sydowii is inoculated into a suitable liquid medium, such as Potato Dextrose Broth (PDB) or Czapek-Dox broth.

-

Fermentation: The culture is incubated under static or shaking conditions at a controlled temperature (typically 25-28 °C) for a period of 14-21 days.

-

Extraction: After the incubation period, the culture broth and mycelia are separated. The broth is typically extracted with an organic solvent like ethyl acetate. The mycelia are often dried, ground, and extracted with a solvent mixture such as methanol/dichloromethane.

-

Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

Isolation and Purification of this compound Derivatives

The crude extract is subjected to a series of chromatographic techniques to isolate individual compounds:

-

Initial Fractionation: The crude extract is often first fractionated using vacuum liquid chromatography (VLC) or medium pressure liquid chromatography (MPLC) on silica gel or a reversed-phase C18 stationary phase.

-

Fine Purification: The resulting fractions are further purified by repeated column chromatography, often employing different stationary phases (e.g., Sephadex LH-20, silica gel) and solvent systems.

-

High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is typically achieved using semi-preparative or preparative HPLC with a suitable column (e.g., C18, phenyl-hexyl) and a gradient or isocratic elution method.

Structure Elucidation

The chemical structures of the purified compounds are determined using a combination of spectroscopic and spectrometric methods:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the planar structure and assign all proton and carbon signals.

-

Stereochemistry: The absolute configuration of stereocenters is often determined by methods such as the modified Mosher's method, X-ray crystallography, or by comparing experimental and calculated electronic circular dichroism (ECD) spectra.

Biological Assays

-

Cell Culture: Murine microglial cells (BV-2) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Treatment: Cells are pre-treated with various concentrations of the test compounds for a specified period (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce nitric oxide (NO) production.

-

Nitrite Quantification: After a 24-hour incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentrations in treated and untreated (LPS only) cells.

-

Inoculum Preparation: Standardized suspensions of the test microorganisms (e.g., Staphylococcus aureus, Candida albicans) are prepared.

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: The microbial suspension is added to each well.

-

Incubation: The plates are incubated at an appropriate temperature for 24-48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Visualizations

General Workflow for Isolation and Characterization

Caption: Workflow for the isolation and characterization of this compound derivatives.

Proposed Biosynthetic Origin of the this compound Core

Caption: Hypothetical biosynthetic pathway of the this compound core.

Conclusion

The natural derivatives of this compound from marine fungi represent a valuable source of lead compounds for drug discovery, particularly in the area of anti-inflammatory agents. Further research is warranted to fully elucidate the structure-activity relationships within this class of compounds, explore their mechanisms of action at the molecular level, and assess their therapeutic potential in preclinical models. The detailed methodologies provided in this guide serve as a foundation for researchers to advance the study of these promising marine natural products.

The Metabolic Crossroads of Sydonic Acid: A Technical Guide for Researchers

An In-depth Exploration of the Biosynthesis, Metabolic Role, and Experimental Analysis of a Key Fungal Sesquiterpenoid

For Immediate Release

[CITY, STATE] – [Date] – Researchers in mycology, natural product chemistry, and drug development now have a comprehensive technical resource detailing the multifaceted role of sydonic acid in the metabolism of its producing fungi. This guide provides a deep dive into the biosynthesis of this sesquiterpenoid, protocols for its study, and quantitative data to support further research and application.

This compound, a bioactive secondary metabolite primarily produced by fungi of the genus Aspergillus, notably Aspergillus sydowii, has garnered interest for its potential biological activities. This guide serves as a central repository of technical information for scientists working to understand and harness the capabilities of this natural product.

The Fungal Producer: Aspergillus sydowii

Aspergillus sydowii is a ubiquitous filamentous fungus found in a variety of environments. It is a known producer of a diverse array of secondary metabolites, including this compound and its derivatives. The production of these compounds is often influenced by culture conditions and can be induced through strategies such as microbial co-culture or epigenetic modification. For instance, co-culturing A. sydowii with the bacterium Bacillus subtilis has been shown to trigger the production of this compound.[1][2][3]

Biosynthesis of this compound: A Sesquiterpenoid Pathway

The biosynthesis of this compound follows the terpenoid pathway, starting from the precursor farnesyl pyrophosphate (FPP). Recent research has identified a biosynthetic gene cluster (BGC) responsible for the production of the related compound, sydonol, which sheds light on the formation of this compound.[4]

The proposed pathway begins with the cyclization of FPP, catalyzed by a sesquiterpene synthase (STS), to form a bisabolene-type intermediate. This initial step is crucial and sets the stage for a series of enzymatic modifications that lead to the final this compound structure.

The "syd" Biosynthetic Gene Cluster

A putative "syd" biosynthetic gene cluster has been identified in Aspergillus puulaauensis that is responsible for sydonol biosynthesis and is thought to be analogous to the pathway in A. sydowii.[4] This cluster contains the gene for a key sesquiterpene synthase, SydA, which catalyzes the conversion of FPP to a novel bisabolene-type sesquiterpene. Following the action of SydA, a series of redox enzymes, proposed to be SydB, SydD, and SydF, are believed to modify the intermediate to produce sydonol and, through a related pathway, this compound.[4]

Diagram of the Proposed this compound Biosynthetic Pathway:

Quantitative Analysis of this compound Production

While extensive quantitative data remains to be fully elucidated, studies have demonstrated the production of this compound under specific laboratory conditions. In a co-culture of Aspergillus sydowii and Bacillus subtilis, 60 mg of this compound was isolated from the fermentation broth.[1] This highlights the potential for inducing and enhancing production through microbial interactions.

Table 1: Isolated Yield of this compound in Co-Culture

| Culture Condition | Isolated Yield (mg) | Reference |

| A. sydowii co-cultured with B. subtilis | 60 | [1] |

Experimental Protocols

Fungal Culture and Co-culture for this compound Production

Objective: To cultivate Aspergillus sydowii and induce this compound production through co-culture with Bacillus subtilis.

Materials:

-

Aspergillus sydowii strain

-

Bacillus subtilis strain

-

Potato Dextrose Agar (PDA) plates

-

Liquid fermentation medium (e.g., Potato Dextrose Broth or other suitable medium)

-

Erlenmeyer flasks

-

Incubator

Protocol:

-

Grow Aspergillus sydowii on PDA plates at 28°C for 5-7 days until sporulation.

-

Inoculate a liquid fermentation medium with spores of A. sydowii.

-

In a parallel culture, grow Bacillus subtilis in a suitable liquid medium overnight.

-

After a specific period of fungal growth (e.g., 2-3 days), introduce an aliquot of the B. subtilis culture into the A. sydowii fermentation.

-

Continue the co-culture fermentation for an extended period (e.g., 7-14 days) at 28°C with shaking.

-

Monitor the culture for morphological changes and the production of secondary metabolites.

Extraction and Isolation of this compound

Objective: To extract and purify this compound from the fungal fermentation broth.

Materials:

-

Fermentation broth from A. sydowii culture

-

Ethyl acetate or other suitable organic solvent

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvent systems for chromatography (e.g., petroleum ether-ethyl acetate gradients)

-

High-Performance Liquid Chromatography (HPLC) system for final purification

Protocol:

-

Separate the fungal mycelium from the fermentation broth by filtration.

-

Extract the cell-free broth with an equal volume of ethyl acetate three times.

-

Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Subject the crude extract to silica gel column chromatography, eluting with a gradient of petroleum ether and ethyl acetate to separate fractions.

-

Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Pool the relevant fractions and further purify using preparative HPLC to obtain pure this compound.

Structure Elucidation

The structure of isolated this compound is typically confirmed using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR): To elucidate the chemical structure and stereochemistry.

The Metabolic Role of this compound

The precise metabolic role of this compound for the producing fungus is not yet fully understood, which is common for many microbial secondary metabolites. However, its production under specific conditions, such as in the presence of other microorganisms, suggests it may play a role in:

-

Inter-species competition: this compound may act as an antimicrobial or allelopathic agent, inhibiting the growth of competing microbes in the surrounding environment.

-

Signaling: It could function as a signaling molecule, either within the fungal population or in communication with other organisms.

-

Defense: The compound might protect the fungus from predation or other environmental stresses.

The induction of this compound biosynthesis through epigenetic modifiers further suggests that its production is tightly regulated and likely provides a fitness advantage under specific ecological conditions.

Diagram of Experimental Workflow for this compound Research:

Future Directions

Further research is needed to fully characterize the "syd" biosynthetic gene cluster in Aspergillus sydowii and to functionally express the individual enzymes to confirm their roles in the pathway. Metabolic engineering approaches could then be employed to enhance the production of this compound for potential pharmaceutical or agricultural applications. A deeper understanding of its ecological role will also provide insights into the complex chemical interactions within microbial communities.

This technical guide provides a solid foundation for researchers to build upon, fostering further discovery and innovation in the field of fungal secondary metabolites.

References

Unveiling the Microbial Treasure Trove: A Technical Guide to Sydonic Acid-Producing Microorganisms

For Researchers, Scientists, and Drug Development Professionals

Sydonic acid, a sesquiterpenoid benzoic acid derivative, has garnered significant interest within the scientific community due to its potential biological activities. This technical guide delves into the biodiversity of microorganisms known to produce this intriguing secondary metabolite, providing a comprehensive overview of their isolation, cultivation, and the quantification of this compound. Furthermore, this document outlines detailed experimental protocols and explores the biosynthetic pathway responsible for its production, offering a valuable resource for researchers engaged in natural product discovery and drug development.

Biodiversity of this compound-Producing Microorganisms

The primary producers of this compound identified to date are filamentous fungi, with a notable prevalence in marine and deep-sea environments. These unique ecosystems harbor a rich diversity of fungi that have evolved distinct metabolic pathways to produce a wide array of bioactive compounds.

Table 1: Known Microbial Producers of this compound

| Genus | Species | Isolation Source | Reference |

| Aspergillus | sydowii | Marine environments (sponges, sea fans, sediments) | [1] |

| Glonium | sp. | Marine environments | [1] |

Aspergillus sydowii stands out as the most extensively studied producer of this compound and its derivatives.[1] Strains of this fungus have been consistently isolated from diverse marine habitats, including sponges, sea fans, and deep-sea sediments, highlighting its ecological significance and metabolic versatility.[1] Beyond this compound, A. sydowii is a prolific source of a diverse range of secondary metabolites, including other sesquiterpenoids, alkaloids, xanthones, and polyketides.

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involved in the study of this compound-producing microorganisms.

Isolation and Screening of this compound-Producing Fungi

Objective: To isolate and identify fungal strains with the capacity to produce this compound from environmental samples.

Materials:

-

Sterile collection containers for environmental samples (e.g., marine sediment, sponge tissue).

-

Sterile seawater or saline solution (0.85% NaCl).

-

Fungal isolation media (e.g., Potato Dextrose Agar (PDA), Malt Extract Agar (MEA)) prepared with sterile seawater.

-

Antibiotics (e.g., streptomycin, chloramphenicol) to suppress bacterial growth.

-

Sterile petri dishes, pipettes, and inoculation loops.

-

Incubator.

Protocol:

-

Sample Collection: Aseptically collect environmental samples and store them in sterile containers at 4°C until processing.

-

Sample Preparation:

-

Sediment: Suspend 1 g of sediment in 9 mL of sterile seawater and prepare a serial dilution series (10⁻² to 10⁻⁴).

-

Sponge Tissue: Homogenize 1 g of sponge tissue in 9 mL of sterile seawater.

-

-

Plating: Plate 100 µL of each dilution onto fungal isolation agar plates supplemented with antibiotics.

-

Incubation: Incubate the plates at 25-28°C for 7-14 days, monitoring for fungal growth.

-

Isolation: Pure cultures of individual fungal colonies are obtained by sub-culturing onto fresh agar plates.

-

Screening:

-

Inoculate each purified fungal isolate into a suitable liquid medium (e.g., Potato Dextrose Broth) in a flask.

-

Incubate the liquid cultures under appropriate conditions (e.g., 28°C, 150 rpm) for 7-10 days.

-

Extract the culture broth and mycelium with an organic solvent (e.g., ethyl acetate).

-

Analyze the crude extract for the presence of this compound using High-Performance Liquid Chromatography (HPLC).

-

Submerged Fermentation for this compound Production

Objective: To cultivate this compound-producing fungi in a liquid medium to obtain a sufficient quantity of the compound for analysis and further studies.

Materials:

-

Pure culture of a this compound-producing fungus (e.g., Aspergillus sydowii).

-

Seed culture medium (e.g., Potato Dextrose Broth).

-

Production medium (e.g., Czapek-Dox broth or optimized production medium).

-

Erlenmeyer flasks.

-

Shaking incubator.

Protocol:

-

Seed Culture Preparation: Inoculate a loopful of fungal mycelium from an agar plate into a flask containing the seed culture medium. Incubate at 28°C on a rotary shaker at 150 rpm for 2-3 days.

-

Inoculation: Transfer a portion of the seed culture (e.g., 5-10% v/v) to flasks containing the production medium.

-

Fermentation: Incubate the production cultures at 28°C on a rotary shaker at 150 rpm for 7-14 days. The optimal fermentation time should be determined experimentally for each strain.

-

Monitoring: Monitor the fermentation process by observing fungal growth and periodically analyzing small samples for this compound production using HPLC.

Extraction of this compound

Objective: To extract this compound from the fungal culture (both mycelium and broth).

Materials:

-

Fungal culture from submerged fermentation.

-

Filtration apparatus (e.g., cheesecloth, vacuum filtration system).

-

Organic solvent (e.g., ethyl acetate, chloroform).

-

Separatory funnel.

-

Rotary evaporator.

Protocol:

-

Separation of Mycelium and Broth: Separate the fungal biomass from the culture broth by filtration.

-

Mycelial Extraction:

-

Dry the mycelium (e.g., freeze-drying or oven drying at low temperature).

-

Grind the dried mycelium into a fine powder.

-

Extract the powdered mycelium with an organic solvent (e.g., ethyl acetate) multiple times.

-

-

Broth Extraction:

-

Perform a liquid-liquid extraction of the culture filtrate with an equal volume of an immiscible organic solvent (e.g., ethyl acetate) in a separatory funnel.

-

Repeat the extraction process 2-3 times.

-

-

Combining and Concentrating: Combine all organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract containing this compound.

Quantification of this compound by HPLC-UV

Objective: To quantify the concentration of this compound in the crude extract.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

This compound standard.

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water).

-

Acid (e.g., formic acid, acetic acid) for mobile phase modification.

-

Syringe filters (0.45 µm).

Protocol:

-

Standard Preparation: Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol) and create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Dissolve a known weight of the crude extract in the mobile phase and filter it through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: Determined by the UV absorbance maximum of this compound (typically around 254 nm).

-

-

Analysis: Inject the standards and samples into the HPLC system.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Quantify the concentration of this compound in the sample by using the calibration curve generated from the standards.

Biosynthesis of this compound

This compound belongs to the class of sesquiterpenoids, which are biosynthesized from the C15 precursor farnesyl pyrophosphate (FPP). While the complete biosynthetic gene cluster for this compound has not been fully elucidated, a plausible pathway can be proposed based on the biosynthesis of related sesquiterpenoid benzoic acid derivatives in fungi.

The proposed pathway initiates with the cyclization of FPP, catalyzed by a terpene cyclase, to form a bisabolane-type sesquiterpene scaffold. Subsequent enzymatic modifications, including oxidations, hydroxylations, and rearrangements, catalyzed by enzymes such as cytochrome P450 monooxygenases and dehydrogenases, lead to the formation of the final this compound structure.

Diagram of the Proposed this compound Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Elucidating the Biosynthetic Pathway

The elucidation of the complete biosynthetic pathway for this compound would involve a combination of genomic and biochemical approaches.

Caption: Workflow for biosynthetic pathway elucidation.

This comprehensive guide provides a foundational understanding of the biodiversity, isolation, cultivation, and analysis of this compound-producing microorganisms. The detailed protocols and insights into the biosynthetic pathway are intended to facilitate further research into this promising class of natural products and accelerate their potential development into valuable therapeutic agents.

References

A Technical Guide to the Preliminary Bioactivity Screening of Crude Sydonic Acid Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sydonic acid is a naturally occurring sesquiterpenoid, specifically a phenolic bisabolane, first isolated from fungi.[1] A significant producer of this compound is Aspergillus sydowii, a fungus commonly found in diverse marine environments, including associations with sea fans and in deep-sea sediments.[1] This compound, along with related metabolites like sydowic acid and sydowinol, belongs to a class of molecules that have demonstrated a range of biological activities.[2] Preliminary studies on purified forms of these compounds have indicated potential antimicrobial, antioxidant, and cytotoxic effects.[2]

For drug discovery and development, the initial assessment of crude extracts is a critical first step. This preliminary screening allows for a rapid and cost-effective evaluation of the potential bioactivities present within a complex mixture of metabolites produced by an organism. This guide provides a comprehensive overview of the methodologies for preparing crude extracts from fungal cultures, such as those of Aspergillus sydowii, and outlines the protocols for conducting preliminary in vitro screening for antimicrobial, antioxidant, and cytotoxic activities. The presented protocols and data formats are designed to be adaptable for high-throughput screening and to provide a solid foundation for subsequent fractionation and purification of lead compounds.

Preparation of Crude Fungal Extract

The initial step in bioactivity screening is the preparation of a crude extract from the fungal culture. This process involves cultivating the fungus and then extracting the secondary metabolites using appropriate solvents.

Fungal Cultivation

Aspergillus sydowii can be cultivated on a suitable nutrient medium to encourage the production of secondary metabolites. Potato Dextrose Agar (PDA) or Czapek Yeast Extract Agar (CYA) are commonly used solid media, while Potato Dextrose Broth (PDB) or Czapek Yeast Extract Broth (CYB) are suitable for liquid cultures. Incubation is typically carried out at 25-28°C for 14-21 days in the dark to allow for sufficient growth and metabolite production.[3]

Solvent Extraction

The choice of solvent is critical for efficiently extracting compounds of interest. For sesquiterpenoids like this compound, which have moderate polarity, solvents such as ethyl acetate and methanol are effective.

Protocol for Solvent Extraction of Fungal Culture:

-

Harvesting: For liquid cultures, the mycelial mat is separated from the culture broth by filtration. For solid cultures, the agar and mycelium are macerated.

-

Extraction: The fungal biomass (and/or the culture filtrate) is extracted with a suitable organic solvent, such as ethyl acetate, typically at a 1:1 (v/v) ratio.[4] The mixture is agitated vigorously for several hours or overnight.

-

Partitioning: The process is repeated three times to ensure exhaustive extraction. The organic solvent phases are then pooled.

-

Drying and Concentration: The pooled organic extract is dried over anhydrous sodium sulfate to remove any residual water. The solvent is then evaporated under reduced pressure using a rotary evaporator at a temperature below 40°C to yield the crude extract.[5]

-

Storage: The resulting crude extract is weighed and stored at -20°C until required for bioactivity screening.

Preliminary Bioactivity Screening

The following sections detail the experimental protocols for preliminary screening of the crude extract for antimicrobial, antioxidant, and cytotoxic activities.

Antimicrobial Activity Screening

Antimicrobial screening is performed to determine the potential of the crude extract to inhibit the growth of pathogenic bacteria and fungi. The disc diffusion method provides a qualitative assessment, while the broth microdilution method yields quantitative data in the form of the Minimum Inhibitory Concentration (MIC).

-

Microbial Culture Preparation: The test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) are grown in a suitable broth medium to a turbidity equivalent to the 0.5 McFarland standard.

-

Inoculation: A sterile cotton swab is dipped into the microbial suspension and swabbed evenly across the surface of a Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plate.

-

Disc Application: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the crude extract (e.g., 1 mg/disc) dissolved in a suitable solvent (like DMSO).[6] The discs are allowed to dry and then placed on the inoculated agar surface.

-

Controls: A disc impregnated with the solvent alone serves as the negative control, while a disc with a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) is used as the positive control.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.

-

Preparation of Extract Dilutions: The crude extract is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Controls: Wells with broth and inoculum (growth control), broth only (sterility control), and broth with a standard antibiotic (positive control) are included.

-

Incubation: The plate is incubated under appropriate conditions for the test microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the extract that visibly inhibits the growth of the microorganism.

The results of the antimicrobial screening can be summarized in a table as follows. Note that the following data is representative and not specific to this compound extracts.

| Test Microorganism | Extract Concentration | Zone of Inhibition (mm) | MIC (µg/mL) |

| Staphylococcus aureus | 1 mg/disc | 12 ± 1.5 | 250 |

| Escherichia coli | 1 mg/disc | 8 ± 1.0 | >500 |

| Pseudomonas aeruginosa | 1 mg/disc | 7 ± 0.5 | >500 |

| Candida albicans | 1 mg/disc | 10 ± 1.2 | 500 |

Antioxidant Activity Screening

Antioxidant activity is commonly assessed using in vitro chemical assays that measure the radical scavenging capacity of the extract. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are widely used for this purpose.

-

Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.

-

Reaction Mixture: Various concentrations of the crude extract are added to the DPPH solution in a 96-well plate or test tubes.

-

Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

IC50 Determination: The IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the extract concentration.

-

Generation of ABTS Radical Cation: The ABTS radical cation (ABTS•+) is produced by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Reaction Mixture: The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. Various concentrations of the crude extract are then added to the diluted ABTS•+ solution.

-

Incubation: The mixture is incubated at room temperature for a short period (e.g., 6 minutes).

-

Measurement: The absorbance is measured at 734 nm.

-

Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated as described for the DPPH assay.

The antioxidant activity data can be presented in a table. The following data is representative.

| Assay | IC50 (µg/mL) |

| DPPH Radical Scavenging | 125.5 ± 10.2 |

| ABTS Radical Scavenging | 88.2 ± 7.5 |

Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

-

Cell Culture: Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

-

Treatment: The cells are treated with various concentrations of the crude extract for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Measurement: The absorbance is measured at a wavelength of 570 nm.

-

Calculation and IC50 Determination: The percentage of cell viability is calculated, and the IC50 value (the concentration of the extract that inhibits 50% of cell growth) is determined.

The results of the cytotoxicity screening can be summarized in a table. The following data is representative of fungal extracts.[4]

| Cell Line | Incubation Time (h) | IC50 (µg/mL) |

| HeLa (Cervical Cancer) | 48 | 118.3 |

| WiDr (Colon Cancer) | 48 | 47.4 |

| T47D (Breast Cancer) | 48 | 67.1 |

| Vero (Normal Kidney Cells) | 48 | 163.4 |

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex experimental processes and biological pathways. The following diagrams were generated using Graphviz (DOT language) to meet the specified requirements.

Experimental Workflow for Bioactivity Screening

Caption: Workflow for preliminary bioactivity screening of crude fungal extracts.

Keap1-Nrf2 Antioxidant Response Pathway

Phenolic compounds are known to exert antioxidant effects by modulating cellular signaling pathways such as the Keap1-Nrf2 pathway. Under oxidative stress, the transcription factor Nrf2 is released from its inhibitor Keap1, translocates to the nucleus, and activates the expression of antioxidant genes.

Caption: Keap1-Nrf2 signaling pathway activation by oxidative stress and phenolic compounds.

NF-κB Inflammatory Pathway

Chronic inflammation is linked to many diseases, and natural products are often screened for anti-inflammatory properties. The NF-κB pathway is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to enter the nucleus and activate the transcription of inflammatory genes.

Caption: Inhibition of the NF-κB inflammatory signaling pathway.

Conclusion

This technical guide provides a framework for the preliminary bioactivity screening of crude extracts containing this compound from fungal sources like Aspergillus sydowii. The outlined protocols for antimicrobial, antioxidant, and cytotoxicity testing, along with the standardized data presentation formats, offer a robust starting point for the evaluation of natural product extracts. The visualization of the experimental workflow and relevant signaling pathways aids in understanding the context and potential mechanisms of action of the observed bioactivities. Successful identification of a crude extract with significant activity in these preliminary screens is the first step in a pipeline that leads to bioassay-guided fractionation, isolation, and structural elucidation of novel bioactive compounds for potential therapeutic applications.

References

- 1. Susceptibility Testing of Environmental and Clinical Aspergillus sydowii Demonstrates Potent Activity of Various Antifungals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

Methodological & Application

Protocol for Sydonic Acid Extraction from Fungal Cultures

Application Note

Introduction

Sydonic acid is a naturally occurring sesquiterpenoid with potential therapeutic applications. It is a secondary metabolite produced by various fungi, most notably Aspergillus sydowii. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from fungal cultures. The methodologies described herein are intended for researchers, scientists, and drug development professionals engaged in natural product chemistry and drug discovery.

Principle

The extraction of this compound from fungal cultures involves a multi-step process. First, the fungus is cultivated under controlled conditions to promote the biosynthesis of the target metabolite. The fungal biomass and culture medium are then subjected to solvent extraction to isolate the crude secondary metabolites. Subsequent purification is achieved through a combination of chromatographic techniques, such as silica gel column chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC), to yield pure this compound.

Experimental Protocols

Fungal Strain and Culture Conditions

-

Fungal Strain: Aspergillus sydowii

-

Culture Medium: Both liquid and solid media can be utilized for the cultivation of Aspergillus sydowii to produce this compound.

-

Liquid Medium: Potato Dextrose Broth (PDB) is a suitable liquid medium.

-

Solid Medium: Rice solid medium is also effective for this compound production.

-

-

Cultivation Parameters:

-

Temperature: 28°C

-

pH (for liquid culture): Initial pH of 7.2

-

Incubation Time: 3-14 days, depending on the medium and specific strain.

-

Extraction of this compound

2.1. From Liquid Culture

-

After the incubation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or a suitable filter paper.

-

The culture filtrate is the primary source of extracellular this compound.

-

Perform a liquid-liquid extraction of the culture filtrate using ethyl acetate (EtOAc) at a 1:1 (v/v) ratio.

-

Repeat the extraction process three times to ensure maximum recovery of the compound.

-

Combine the organic (EtOAc) layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

2.2. From Solid Culture

-

Harvest the entire solid fermented culture, including the rice medium and fungal biomass.

-

Dry the culture material at a low temperature (e.g., 40-50°C) to remove moisture.

-

Grind the dried material into a fine powder.

-

Macerate the powdered material with ethyl acetate (EtOAc) at room temperature for 24-48 hours with occasional shaking. A common ratio is 1:10 (w/v) of fungal material to solvent.

-

Filter the mixture to separate the solvent from the solid residue.

-

Repeat the extraction of the residue two more times with fresh ethyl acetate.

-

Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to yield the crude extract.

Purification of this compound

3.1. Silica Gel Column Chromatography (Initial Purification)

-

Prepare a silica gel (60-120 mesh) column in a suitable non-polar solvent system, such as a mixture of hexane and ethyl acetate.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase.

-

Load the dissolved extract onto the top of the silica gel column.

-

Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., hexane:EtOAc).

-

Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine the fractions containing this compound based on the TLC profile.

-

Evaporate the solvent from the combined fractions to obtain a semi-purified extract.

3.2. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Purification)

-

Further purify the semi-purified extract using RP-HPLC.

-

Column: A C18 column is typically used for the separation of sesquiterpenoids.

-

Mobile Phase: A gradient system of water (A) and acetonitrile (B) or methanol (B) is commonly employed.

-

Elution Profile:

-

Start with a high percentage of water (e.g., 85% A) for the initial 3 minutes.

-

Gradually increase the organic solvent concentration to 100% B over 20 minutes.

-

Maintain 100% B for 5 minutes to elute all compounds.

-

-

Flow Rate: A typical flow rate is 1 mL/min.

-

Detection: Monitor the elution at a suitable wavelength, such as 254 nm.

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent from the collected fraction to obtain pure this compound.

Data Presentation

| Parameter | Value/Range | Reference |

| Fungal Strain | Aspergillus sydowii | General Literature |

| Culture Medium | Potato Dextrose Broth / Rice Solid Medium | General Literature |

| Incubation Temperature | 28°C | [1] |

| Initial pH (Liquid Culture) | 7.2 | [1] |

| Incubation Time | 3 - 14 days | [1][2] |

| Extraction Solvent | Ethyl Acetate (EtOAc) | [1][2][3][4] |

| Initial Purification | Silica Gel Column Chromatography | General Practice |

| Final Purification | Reverse-Phase HPLC (C18 column) | [2] |

Visualizations

Caption: Experimental workflow for this compound extraction.

Caption: Proposed biosynthesis of this compound.

References

- 1. Evaluation of bioactive secondary metabolites from endophytic fungus Pestalotiopsis neglecta BAB-5510 isolated from leaves of Cupressus torulosa D.Don - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insecticidal Activity of Ethyl Acetate Extracts from Culture Filtrates of Mangrove Fungal Endophytes - PMC [pmc.ncbi.nlm.nih.gov]